Butyl 3-(phenylcarbamoyloxy)propanoate
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Overview
Description
Butyl 3-(phenylcarbamoyloxy)propanoate is an ester compound that features a butyl group attached to a propanoate moiety, which is further linked to a phenylcarbamoyloxy group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 3-(phenylcarbamoyloxy)propanoate can be synthesized through the esterification of 3-(phenylcarbamoyloxy)propanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the production process by providing better control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(phenylcarbamoyloxy)propanoate undergoes several types of chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Transesterification: Methanol or ethanol in the presence of a base such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: 3-(phenylcarbamoyloxy)propanoic acid and butanol.
Transesterification: A different ester and butanol.
Reduction: The corresponding alcohol.
Scientific Research Applications
Butyl 3-(phenylcarbamoyloxy)propanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of butyl 3-(phenylcarbamoyloxy)propanoate primarily involves the hydrolysis of the ester bond. In biological systems, esterases catalyze the hydrolysis, leading to the release of 3-(phenylcarbamoyloxy)propanoic acid and butanol. The released acid can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Butyl propanoate: Lacks the phenylcarbamoyloxy group, making it less complex and with different chemical properties.
Phenyl propanoate: Contains a phenyl group directly attached to the propanoate moiety, differing in structure and reactivity.
Ethyl 3-(phenylcarbamoyloxy)propanoate: Similar structure but with an ethyl group instead of a butyl group, affecting its physical and chemical properties.
Uniqueness
Butyl 3-(phenylcarbamoyloxy)propanoate is unique due to the presence of both a butyl group and a phenylcarbamoyloxy group, which confer distinct chemical and physical properties. This combination makes it valuable in specific applications where both hydrophobic and aromatic characteristics are desired .
Properties
CAS No. |
6625-76-9 |
---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
butyl 3-(phenylcarbamoyloxy)propanoate |
InChI |
InChI=1S/C14H19NO4/c1-2-3-10-18-13(16)9-11-19-14(17)15-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17) |
InChI Key |
OBSVALLNIAFUFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCOC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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